molecular formula C7H5N3O2 B15306671 5-azido-2H-1,3-benzodioxole

5-azido-2H-1,3-benzodioxole

Cat. No.: B15306671
M. Wt: 163.13 g/mol
InChI Key: BFRDBAYUGTXTCE-UHFFFAOYSA-N
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Description

5-azido-1,3-dioxaindane: is an organic compound characterized by the presence of an azido group attached to a dioxaindane structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-azido-1,3-dioxaindane typically involves the introduction of the azido group into a pre-existing dioxaindane structure. One common method involves the reaction of a suitable precursor with sodium azide in the presence of a solvent such as dimethyl sulfoxide (DMSO). The reaction is often facilitated by the use of triphenylphosphine and iodine, which help in the activation of the precursor .

Industrial Production Methods: While specific industrial production methods for 5-azido-1,3-dioxaindane are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.

Chemical Reactions Analysis

Types of Reactions: 5-azido-1,3-dioxaindane can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMSO with triphenylphosphine and iodine.

    Cycloaddition: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products:

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

Chemistry: 5-azido-1,3-dioxaindane is used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry. These triazoles are valuable in the development of pharmaceuticals and materials science .

Biology and Medicine: The azido group in 5-azido-1,3-dioxaindane allows for bioorthogonal labeling, enabling the study of biological processes without interfering with native biochemical pathways. This makes it useful in the development of diagnostic tools and therapeutic agents .

Industry: In the industrial sector, 5-azido-1,3-dioxaindane can be used in the synthesis of polymers and other advanced materials, leveraging its reactivity to introduce functional groups that enhance material properties.

Mechanism of Action

The mechanism of action of 5-azido-1,3-dioxaindane primarily involves the reactivity of the azido group. In biological systems, the azido group can undergo bioorthogonal reactions, allowing for the selective labeling of biomolecules. This is achieved through cycloaddition reactions with alkyne-functionalized probes, forming stable triazole linkages .

Comparison with Similar Compounds

Uniqueness: 5-azido-1,3-dioxaindane is unique due to its specific structural features, which combine the reactivity of the azido group with the stability and versatility of the dioxaindane framework. This makes it particularly useful in applications requiring both stability and reactivity, such as in the synthesis of complex organic molecules and advanced materials .

Properties

IUPAC Name

5-azido-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c8-10-9-5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRDBAYUGTXTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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